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3-(3-Methylpiperazin-1-YL)propanoic acid

Cat. No.: B13511338
M. Wt: 172.22 g/mol
InChI Key: JJZZCEGXLISDMW-UHFFFAOYSA-N
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Description

At its core, 3-(3-Methylpiperazin-1-YL)propanoic acid is a bifunctional organic compound, integrating two highly significant functional groups: an amine and a carboxylic acid. This dual nature is central to its chemical reactivity and its utility in synthetic chemistry. The structure consists of a piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, which is substituted with a methyl group at the 3-position and connected via a nitrogen atom to a three-carbon propanoic acid chain.

IdentifierValue
IUPAC NameThis compound
CAS Number1060813-87-7
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol

The chemical personality of this compound is defined by the interplay of its amine and carboxylic acid functionalities. libretexts.org The piperazine portion of the molecule contains tertiary amine groups, which are basic in nature. lumenlearning.com Conversely, the propanoic acid tail features a carboxyl group (-COOH), which is acidic. quora.com

This combination of an acidic and a basic center within the same molecule allows it to potentially exist as a zwitterion (an internal salt) under specific pH conditions. The amine group can accept a proton (H+) from the carboxylic acid group, resulting in a molecule with both a positive (at the ammonium (B1175870) ion) and a negative charge (at the carboxylate ion). This characteristic significantly influences its physical properties, such as solubility in various solvents. libretexts.org From a synthetic standpoint, each functional group serves as a reactive handle for distinct chemical transformations. libretexts.org

The two primary structural components, or moieties, of the compound each bring a rich history of application in synthetic and medicinal chemistry. nih.govorientjchem.org

MoietyKey Chemical FeaturesSignificance in Synthesis
PiperazineSix-membered nitrogen-containing heterocycle; basic nitrogen centers. nih.govConsidered a "privileged scaffold" in drug discovery; enhances solubility and bioavailability; provides sites for diverse substitutions. nih.govnih.govjocpr.com
Propanoic AcidThree-carbon carboxylic acid; provides an acidic functional group. ontosight.aiCommon building block in pharmaceuticals; the carboxyl group is a versatile handle for forming amides, esters, and other derivatives. orientjchem.orghumanjournals.com

The piperazine moiety is one of the most important heterocyclic scaffolds in medicinal chemistry. nih.gov Its ring system is found in a vast number of biologically active compounds, including antipsychotic, anticancer, and antihistamine drugs. researchgate.netnbinno.com The inclusion of a piperazine ring in a molecule often improves its pharmacokinetic properties, such as water solubility and oral bioavailability, due to the basic nitrogen atoms. nih.gov The versatile structure of piperazine allows for easy modification, making it a favored building block for creating libraries of compounds for drug screening. jocpr.comresearchgate.net

The propanoic acid moiety is also a fundamental structural unit in organic and medicinal chemistry. humanjournals.comresearchgate.net Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The carboxylic acid group is a highly versatile functional group that can readily undergo reactions to form amides, esters, and other derivatives. youtube.com This reactivity makes the propanoic acid unit an excellent linker or anchor point for constructing larger, more complex molecules. ontosight.ai

The unique structure of this compound makes it a valuable intermediate for a wide range of research applications, particularly in the development of new pharmaceuticals and functional materials.

Synthetic Utility: The compound serves as a bifunctional building block. The carboxylic acid can be activated and reacted with amines to form stable amide bonds, a cornerstone reaction in peptide and medicinal chemistry. lumenlearning.comlibretexts.org Simultaneously, the secondary amine within the piperazine ring provides another point for modification, such as alkylation or acylation, allowing for the extension of the molecular structure in a different direction.

Research Applications: Derivatives of piperazine and propanoic acid are actively investigated for a multitude of therapeutic areas. Research has shown that piperazine derivatives possess a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netacgpubs.org Similarly, propanoic acid derivatives have been explored for their potential as anti-inflammatory, analgesic, and anticonvulsant agents. orientjchem.orghumanjournals.com

Consequently, this compound is a precursor for synthesizing novel molecules that could be screened for various biological activities. Its structure allows medicinal chemists to systematically modify different parts of the molecule—the piperazine ring, the propanoic acid chain, and the methyl group position—to study structure-activity relationships (SAR) and optimize compounds for specific biological targets. The strategic combination of a privileged scaffold (piperazine) and a versatile linker (propanoic acid) makes this compound a significant tool in the ongoing quest for new and effective chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B13511338 3-(3-Methylpiperazin-1-YL)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-(3-methylpiperazin-1-yl)propanoic acid

InChI

InChI=1S/C8H16N2O2/c1-7-6-10(5-3-9-7)4-2-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)

InChI Key

JJZZCEGXLISDMW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CCC(=O)O

Origin of Product

United States

Synthetic Routes and Methodological Innovations for 3 3 Methylpiperazin 1 Yl Propanoic Acid

Mechanistic Investigations of Formation Pathways

Understanding the mechanistic underpinnings of the formation of 3-(3-methylpiperazin-1-yl)propanoic acid is crucial for optimizing reaction conditions and maximizing yield and purity. The two most probable synthetic routes, aza-Michael addition and N-alkylation, proceed through distinct mechanistic pathways.

Elucidation of Reaction Intermediates

The formation of this compound via the aza-Michael addition of 2-methylpiperazine (B152721) to a Michael acceptor like acrylic acid is believed to proceed through a zwitterionic intermediate. nih.gov In this proposed mechanism, the nucleophilic nitrogen of the piperazine (B1678402) attacks the β-carbon of the acrylate, forming a transient zwitterion. nih.govacs.org This intermediate is highly polarized and its stability is significantly influenced by the polarity of the solvent. nih.gov Polar aprotic solvents are known to stabilize such intermediates, thereby facilitating the reaction. nih.gov

In the alternative N-alkylation pathway, the reaction of 2-methylpiperazine with a 3-halopropanoic acid derivative follows a standard nucleophilic substitution (SN2) mechanism. In this case, the key intermediate is the transition state where the nucleophilic nitrogen of the piperazine attacks the electrophilic carbon bearing the halogen, leading to the displacement of the halide leaving group. The structure of this transition state and its energy will dictate the reaction rate.

Kinetic Analysis of Rate-Determining Steps

In the case of the SN2 alkylation pathway, the rate-determining step is the initial bimolecular nucleophilic attack. The reaction kinetics are typically second order, being first order in both the piperazine and the alkyl halide. The rate is sensitive to steric hindrance at both the nucleophilic nitrogen and the electrophilic carbon, as well as the nature of the leaving group.

Development of Stereoselective Synthetic Protocols

The presence of a chiral center at the 3-position of the piperazine ring in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Enantioselective Approaches to Chiral Centers

The key to an enantioselective synthesis of this compound is the preparation of enantiopure 2-methylpiperazine or a suitable precursor. One powerful strategy is the catalytic asymmetric synthesis of α-substituted piperazin-2-ones, which can then be reduced to the corresponding piperazines. nih.govcaltech.edu For instance, the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been shown to produce a variety of enantioenriched tertiary piperazin-2-ones. nih.gov By analogy, a similar strategy could be envisioned for the synthesis of 3-methylpiperazin-2-one.

Another approach involves the use of chiral auxiliaries. For example, (R)-phenylglycinol can be used as a chiral auxiliary to guide the stereoselective synthesis of (R)-(+)-2-methylpiperazine. rsc.org The process typically involves condensation with an appropriate glycine (B1666218) derivative, followed by cyclization to form a protected 2-oxopiperazine with the desired stereochemistry. Subsequent removal of the auxiliary and reduction of the lactam would yield the enantiopure 2-methylpiperazine.

The following table summarizes selected catalytic systems used in the enantioselective synthesis of chiral piperazine precursors.

Catalyst/Ligand SystemSubstrateProduct TypeEnantiomeric Excess (ee)Reference
[Pd₂(pmdba)₃] / (S)-(CF₃)₃-t-BuPHOXN-protected piperazin-2-one (B30754) allyl esterα-tertiary piperazin-2-oneup to 95% caltech.edu
[Pd₂(pmdba)₃] / (S)-t-BuPHOXN-protected piperazin-2-one allyl esterα-secondary piperazin-2-oneup to 92% nih.gov

Diastereoselective Control in Compound Synthesis

Once enantiopure 2-methylpiperazine is obtained, the introduction of the propanoic acid side chain must be controlled to avoid racemization or the creation of new stereocenters if the propanoic acid moiety itself is chiral. If a chiral 3-halopropanoic acid derivative is used, the reaction with (R)- or (S)-2-methylpiperazine would lead to a mixture of diastereomers. The diastereoselectivity of such an alkylation would depend on the steric influence of the existing methyl group on the piperazine ring.

More advanced methods for creating substituted piperazines with high diastereocontrol often rely on intramolecular cyclization strategies. For example, a highly diastereoselective intramolecular hydroamination has been used as a key step in the modular synthesis of 2,6-disubstituted piperazines. acs.orgnih.govresearchgate.net Such strategies, while not directly applicable to the addition of the propanoic acid side chain, highlight the types of methodologies available for controlling stereochemistry in complex piperazine derivatives.

Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as solvent choice, atom economy, and the use of catalytic versus stoichiometric reagents.

The aza-Michael addition is inherently more atom-economical than the N-alkylation route, as all the atoms of the reactants are incorporated into the final product. N-alkylation, on the other hand, generates a halide salt as a byproduct.

The choice of solvent is another critical aspect of a green synthetic strategy. Traditional syntheses of piperazine derivatives often employ chlorinated solvents, which are toxic and environmentally harmful. organic-chemistry.org A greener approach would involve the use of more benign solvents such as toluene, or even using an excess of one of the reactants, like piperazine itself, as the solvent, which can be recovered and recycled. organic-chemistry.org Furthermore, the use of water as a solvent for aza-Michael additions has been explored, which can in some cases accelerate the reaction. dcu.ieauburn.edu

Recent advances in photocatalysis offer promising green alternatives for the synthesis of piperazines. iitm.ac.inmdpi.comresearchgate.netacs.orgnih.gov Visible-light-promoted methods, often using iridium or organic photocatalysts, can enable C-H functionalization and the construction of the piperazine ring under mild conditions, avoiding harsh reagents and high temperatures. mdpi.comnih.gov For example, silicon amine protocol (SLAP) reagents have been developed for the photocatalytic synthesis of N-unprotected piperazines from aldehydes, providing a tin-free, more sustainable alternative to older methods. acs.org

The following table compares a hypothetical traditional synthesis with a greener alternative for the preparation of this compound.

AspectTraditional Approach (N-alkylation)Greener Approach (aza-Michael Addition)
Reaction Type SN2 AlkylationAza-Michael Addition
Atom Economy Lower (produces halide salt byproduct)High (100% theoretical)
Solvents Often chlorinated solvents (e.g., dichloromethane)Water, Toluene, or excess piperazine (recyclable)
Catalysis Often requires a stoichiometric baseCan be catalyst-free or use organocatalysts
Energy Consumption May require heatingOften proceeds at room temperature or with mild heating

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reaction conditions represent a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds. One of the most direct and atom-economical routes to β-amino acid derivatives is the aza-Michael addition. This reaction typically involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.

For the synthesis of the this compound scaffold, this would involve the reaction of 2-methylpiperazine with acrylic acid or its esters. Research into related systems has demonstrated that such additions can be carried out efficiently under solvent-free conditions. mdpi.comorganic-chemistry.org Often, the reaction is promoted by simply heating the neat mixture of the amine and the acrylate. In some cases, a catalytic amount of a mild base or acid can be used to facilitate the reaction, which can still be conducted without a bulk solvent medium. mdpi.com The use of microwave irradiation has also emerged as a powerful technique to accelerate these reactions under solvent-free protocols, often leading to reduced reaction times and improved yields. mdpi.com The CeCl₃·7H₂O/NaI system supported on neutral alumina (B75360) is another method that promotes hetero-Michael additions under solvent-free conditions, proving effective for even weak nucleophiles. organic-chemistry.org

A key challenge in reactions with unsymmetrically substituted piperazines like 2-methylpiperazine is achieving regioselectivity, as the addition can occur at either nitrogen atom. The steric hindrance from the methyl group at the 3-position can influence the nucleophilicity of the adjacent nitrogen (N1) versus the more distant nitrogen (N4), a factor that is critical in directing the outcome of the synthesis.

Catalyst-Free or Organocatalytic Approaches

The inherent nucleophilicity of secondary amines like 2-methylpiperazine allows the aza-Michael addition to proceed under catalyst-free conditions in many instances. The reaction between an amine and an electron-deficient alkene, such as an acrylate, is often thermodynamically favorable and can proceed thermally without catalytic intervention. nih.gov Polar aprotic solvents may be used to stabilize the zwitterionic intermediate that forms during the reaction, thereby enhancing the reaction rate, but the fundamental transformation does not strictly require a catalyst. nih.gov

When a catalyst is beneficial, organocatalysis offers a metal-free alternative. Simple organic molecules can be used to activate the substrates. For instance, Brønsted acids can protonate the carbonyl group of the acrylate, rendering it more electrophilic, while Lewis bases can deprotonate the N-H bond of the piperazine, increasing its nucleophilicity. However, for a simple conjugate addition to form the target compound, the intrinsic reactivity of the starting materials often makes the addition of a catalyst unnecessary, simplifying the procedure and purification process. nih.govillinois.edu

Recent advancements in the synthesis of β-amino acids have highlighted various strategies, including the conjugate addition of amine nucleophiles to Michael acceptors as a common and effective approach. illinois.edu The simplicity and efficiency of catalyst-free thermal methods make them highly attractive for large-scale industrial applications.

Multicomponent Reaction Approaches to the Compound Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core piperidine (B6355638) or piperazine scaffold.

For instance, MCRs are widely used to generate highly functionalized piperidine scaffolds. researchgate.net A hypothetical MCR approach to a related structure could involve the reaction of an aldehyde, an amine (or diamine), and a β-ketoester in a one-pot domino reaction. researchgate.net Such strategies allow for the rapid assembly of complex heterocyclic cores. While these methods typically yield highly substituted rings, they underscore the power of MCRs in building molecular diversity from simple starting materials. The Ugi and Passerini reactions are other prominent examples of isocyanide-based MCRs that are powerful tools in drug discovery for creating peptide-like scaffolds. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing yield, purity, and process efficiency. For the synthesis of piperazine-substituted propanoic acids, several factors including the choice of reactants, solvent, temperature, and purification methods are critical.

A well-documented synthesis of a related compound, (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, provides insight into optimization strategies. In this multi-step synthesis, a key transformation involves the Sₙ2 displacement of a chiral triflate intermediate with N-methylpiperazine. The optimization of this step is illustrative of common challenges and solutions.

Key parameters from this optimized batch reaction are detailed below:

ParameterConditionPurpose/Observation
Reactants Chiral triflate, 1-methylpiperazine (B117243)The triflate is an excellent leaving group, facilitating the Sₙ2 reaction.
Equivalents 1.5 equivalents of 1-methylpiperazineUsing an excess of the amine helps to drive the reaction to completion.
Solvent Dichloromethane (CH₂Cl₂)A common aprotic solvent that dissolves the reactants well.
Temperature 0 °CLowering the temperature helps to control the reaction rate and minimize side products.
Workup Wash with 2 M aqueous HClThis step removes excess unreacted 1-methylpiperazine by protonating it and making it water-soluble.
Overall Yield 33% (over multiple steps)Reflects a scalable and efficient process for an enantiomerically pure product.
Optical Purity >99.5% e.p.Demonstrates high stereocontrol in the Sₙ2 displacement step.

This data is based on the synthesis of a related compound, (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, and serves as an example of optimization principles.

Further process improvements in this synthesis were achieved by implementing continuous manufacturing, which enhanced stereochemical purity and allowed for production on a larger scale. The final deprotection step (hydrogenolysis of a benzyl (B1604629) ester) and isolation as a dihydrochloride (B599025) salt are also critical for obtaining the final product in high purity.

Advanced Spectroscopic and Structural Elucidation of 3 3 Methylpiperazin 1 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 3-(3-Methylpiperazin-1-YL)propanoic acid, a full suite of NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the propanoic acid chain protons, the protons on the piperazine (B1678402) ring, and the methyl group protons. The chemical shifts would be influenced by their proximity to the nitrogen atoms and the carboxylic acid group. Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

To establish the precise structure and conformation, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the propanoic acid chain and on the piperazine ring. For instance, it would show correlations between adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). It is crucial for identifying connectivity across quaternary carbons and heteroatoms. For this molecule, HMBC would be vital to connect the propanoic acid chain to the piperazine ring nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For the piperazine ring, which can exist in different chair or boat conformations, NOESY data would be invaluable.

Without experimental data, a detailed analysis and data table cannot be provided.

Dynamic NMR for Conformational Exchange Studies

The piperazine ring in this compound is conformationally flexible, capable of undergoing ring inversion. Additionally, rotation around the C-N bonds can occur. These dynamic processes can often be studied using variable-temperature NMR, a technique known as dynamic NMR. By acquiring spectra at different temperatures, it is possible to observe changes in the appearance of NMR signals, such as broadening or coalescence, which can be analyzed to determine the energy barriers and rates of these conformational exchanges. However, no such studies have been published for this specific compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxylic acid, C-H stretching and bending vibrations for the alkyl and methyl groups, and C-N stretching vibrations of the piperazine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the IR but may be weaker in the Raman spectrum, while C-C and C-N skeletal vibrations might be more prominent.

Analysis of the positions and shapes of these bands, particularly the O-H and N-H (if protonated) stretching bands, could provide evidence for intra- and intermolecular hydrogen bonding.

A representative table of expected vibrational frequencies is provided below, based on typical values for these functional groups.

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300-2500 (broad)
Alkyl C-HC-H stretch2960-2850
Carboxylic AcidC=O stretch1730-1700
MethyleneCH₂ bend~1465
MethylCH₃ bend~1375
AmineC-N stretch1250-1020

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental formula of this compound.

Under electron ionization (EI), the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group or parts of it (e.g., loss of H₂O, CO, or COOH).

Alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring, leading to the formation of stable iminium ions.

Fragmentation of the piperazine ring itself.

A detailed analysis of these fragmentation pathways would require experimental mass spectra, which are not available.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the preferred conformation of the piperazine ring and the orientation of the substituent groups.

Crystal Packing and Supramolecular Assembly

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially π-stacking if aromatic rings were present. For this compound, the carboxylic acid and the piperazine nitrogens are capable of acting as hydrogen bond donors and acceptors. It would be expected that these groups play a dominant role in forming a supramolecular assembly through a network of hydrogen bonds. However, no crystallographic data has been published for this compound.

Absolute Configuration Determination (where applicable)

The determination of the absolute configuration of a chiral molecule, such as this compound, is crucial for understanding its spatial arrangement of atoms. wikipedia.org This compound possesses a chiral center at the 3-position of the piperazine ring, leading to the existence of (R)- and (S)-enantiomers. Establishing the absolute configuration is fundamental in fields such as pharmacology and materials science, as different enantiomers can exhibit distinct biological activities and physical properties. wikipedia.org

A definitive method for determining absolute configuration is single-crystal X-ray crystallography. wikipedia.org This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial position of each atom. For chiral molecules, this method can distinguish between enantiomers, often by analyzing the anomalous dispersion of X-rays. wikipedia.org However, this requires the successful growth of a high-quality single crystal of one of the enantiomers, which can be a significant challenge.

In the absence of suitable crystals, other techniques can be employed. These include vibrational circular dichroism (VCD) and comparison with molecules of known configuration through chemical correlation. wikipedia.orgnih.gov For instance, the absolute configuration of other chiral propanoic acids has been successfully determined by comparing their experimental VCD spectra with quantum chemical calculations. nih.gov

A comprehensive literature search did not yield any published studies detailing the experimental determination of the absolute configuration for this compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org These methods are non-destructive and highly sensitive to the stereochemistry of a molecule.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A chiral molecule will absorb one polarization more strongly than the other in the region of its chromophores, resulting in a CD spectrum. The resulting spectrum, with positive or negative peaks (known as Cotton effects), is characteristic of the molecule's three-dimensional structure. For this compound, the carboxylic acid and the tertiary amine functionalities could serve as chromophores. The sign and magnitude of the observed Cotton effects could, in principle, be used to assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations. ORD is particularly useful for determining the absolute configuration of chiral compounds, where the shape and sign of the ORD curve, especially in the vicinity of an absorption band (the Cotton effect), are characteristic of a specific enantiomer. researchgate.netrsc.org

No experimental CD or ORD data for this compound has been found in the reviewed scientific literature. The following table illustrates hypothetical data that could be obtained from such an analysis.

Spectroscopic TechniqueWavelength (nm)Signal (arbitrary units)
Circular Dichroism (CD)210+ΔA
Circular Dichroism (CD)240-ΔA
Optical Rotatory Dispersion (ORD)589 (D-line)[α] = +X°
Optical Rotatory Dispersion (ORD)300Peak [Φ]
Optical Rotatory Dispersion (ORD)250Trough [Φ]

Advanced Electron Microscopy Techniques for Morphological Characterization of Crystallized Forms (if relevant to research)

Should research into the solid-state properties of this compound be undertaken, advanced electron microscopy techniques would be invaluable for characterizing the morphology of its crystallized forms. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide high-resolution images of crystal habits, surface features, and internal structure.

SEM would be particularly useful for visualizing the external morphology of the crystals, revealing information about their size distribution, shape, and any twinning or agglomeration. TEM, on the other hand, can provide information on the internal structure of the crystals, including the presence of defects and dislocations, and can be used to obtain electron diffraction patterns, which give insights into the crystal lattice.

The morphological characteristics of the crystalline form of a compound can have significant impacts on its physical properties, such as solubility, dissolution rate, and bioavailability in pharmaceutical applications.

A review of the existing literature did not reveal any studies on the morphological characterization of crystallized this compound using electron microscopy techniques.

Computational Chemistry and Theoretical Investigations of 3 3 Methylpiperazin 1 Yl Propanoic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for exploring the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and other related characteristics. For piperazine (B1678402) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311g(d,p)), are commonly employed to provide a balance between computational cost and accuracy.

The electronic structure of 3-(3-Methylpiperazin-1-YL)propanoic acid is characterized by the interplay of the piperazine ring, the methyl group, and the propanoic acid side chain. A DFT analysis would reveal the distribution of electron density, the nature of chemical bonds, and the partial atomic charges on each atom.

In related piperazine compounds, the nitrogen atoms of the piperazine ring are key sites of high electron density, making them nucleophilic centers. The propanoic acid group, with its carbonyl oxygen and hydroxyl group, introduces polarity and the capacity for hydrogen bonding. Natural Bond Orbital (NBO) analysis, a common component of quantum chemical studies, can elucidate donor-acceptor interactions within the molecule, such as hyperconjugative effects that contribute to its stability. For instance, studies on similar heterocyclic compounds often reveal intramolecular interactions that stabilize specific conformations.

Table 1: Representative Calculated Atomic Charges for a Substituted Piperazine Analog (Note: This data is illustrative, based on general findings for similar structures, as specific data for this compound is not available in the cited literature.)

Atom/Group Mulliken Charge (e)
Piperazine N1 -0.65
Piperazine N4 -0.70
Carbonyl Carbon (C=O) +0.55
Carbonyl Oxygen (C=O) -0.50
Hydroxyl Oxygen (OH) -0.75

Molecular Orbital Theory provides a framework for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For piperazine derivatives, the HOMO is typically localized on the electron-rich piperazine ring, particularly the nitrogen atoms. bohrium.com The LUMO, conversely, is often distributed over the more electron-deficient parts of the molecule, which in the case of this compound, would likely involve the carboxylic acid group.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for Piperazine Derivatives (Note: This data is based on computational studies of various piperazine derivatives and serves as an illustrative example.)

Parameter Representative Value (eV) Implication
EHOMO -6.5 to -5.5 Electron-donating capability
ELUMO -1.0 to 0.5 Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.0 to 6.0 High chemical stability
Ionization Potential (I) 6.5 to 5.5 Energy to remove an electron
Electron Affinity (A) 1.0 to -0.5 Energy released when gaining an electron

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations can predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For a molecule like this compound, DFT calculations could predict the characteristic vibrational modes, such as the N-H and C-H stretches of the piperazine ring, and the C=O and O-H stretches of the carboxylic acid group. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental spectra can often be reconciled by considering solvent effects in the computational model.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, solvent effects, and thermodynamic properties of a molecule.

The piperazine ring in this compound can exist in different conformations, primarily the chair and boat forms, with the chair conformation generally being more stable. The position of the methyl and propanoic acid substituents (axial vs. equatorial) further diversifies the conformational landscape.

MD simulations can explore these different conformations by simulating the molecule's movement over time. This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. For substituted piperazines, it has been shown that the conformational preference can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. nih.gov A comprehensive conformational analysis would involve identifying all possible rotamers of the propanoic acid side chain and the puckering of the piperazine ring to locate the global energy minimum.

The presence of a solvent can significantly influence the properties of a solute molecule. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box. The interactions between the solute and solvent, such as hydrogen bonding and electrostatic interactions, can alter the conformational preferences and reactivity of the molecule.

For this compound, which has both hydrogen bond donor and acceptor sites, interactions with a polar solvent like water would be significant. The carboxylic acid group can be deprotonated, and the piperazine nitrogens can be protonated depending on the pH of the solution, which would dramatically alter the molecule's charge distribution and interactions with the solvent. MD simulations can model these different protonation states to understand how the solvent environment affects the molecule's structure and dynamics. For example, simulations of piperazine in aqueous solutions have been used to understand its role in processes like CO2 absorption, highlighting the importance of solute-solvent interactions. nih.govresearchgate.net

Reaction Mechanism Modeling and Transition State Characterization

There is currently no available research in the public domain that models the reaction mechanisms involving this compound or characterizes its transition states through computational methods. Such studies would typically involve quantum mechanical calculations to map out the energy landscape of a reaction, identify the lowest energy pathways, and detail the geometry and energy of transition state structures. This information is crucial for understanding how the molecule is formed and how it might interact with other chemical species. The absence of this data precludes any detailed discussion on this topic.

Structure-Reactivity Relationship Studies using Computational Approaches

Similarly, a review of existing literature reveals a lack of computational studies focused on the structure-reactivity relationships of this compound. These types of investigations often employ techniques like Quantitative Structure-Activity Relationship (QSAR) or the use of molecular descriptors to correlate the molecule's structural features with its chemical reactivity or biological activity. Without dedicated studies, it is not possible to provide an analysis of how modifications to the structure of this compound would influence its reactivity based on current computational data.

Chemical Derivatization and Transformation Pathways of 3 3 Methylpiperazin 1 Yl Propanoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several common organic transformations, including esterification, amidation, and reduction.

Esterification of 3-(3-methylpiperazin-1-yl)propanoic acid can be readily achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This classic Fischer esterification is a straightforward method for producing a variety of ester derivatives. wikipedia.orgulisboa.pt The reaction involves protonation of the carboxyl oxygen, followed by nucleophilic attack from the alcohol.

Common alcohols such as methanol (B129727) or ethanol (B145695) can be used to create the corresponding methyl or ethyl esters. iiab.me The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. ulisboa.pt Alternatively, dehydrating agents or specialized reagents can facilitate the reaction under milder conditions. The resulting esters are often used as intermediates in further synthetic steps or as final products themselves.

Table 1: Examples of Esterification Reactions This table is illustrative and based on typical reactions for propanoic acids.

Reactant Alcohol Catalyst Typical Product
Methanol Sulfuric Acid (H₂SO₄) Methyl 3-(3-methylpiperazin-1-yl)propanoate
Ethanol Hydrochloric Acid (HCl) Ethyl 3-(3-methylpiperazin-1-yl)propanoate

The carboxylic acid can be converted into a wide range of amide derivatives through reaction with primary or secondary amines. This transformation typically requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents include 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). encyclopedia.pubgoogle.com

This method is highly versatile, allowing for the formation of amide bonds with a diverse set of amines, from simple alkylamines to complex, biologically active molecules. researchgate.net The reaction conditions are generally mild, preserving the integrity of other functional groups within the molecules.

The carboxylic acid moiety can be reduced to a primary alcohol, yielding 3-(3-methylpiperazin-1-yl)propan-1-ol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. nih.gov The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in a dry ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.govnih.gov The reaction proceeds via a complex aluminum salt intermediate, which is then hydrolyzed with a dilute acid to release the final alcohol product. nih.gov

More recent methods have also been developed, such as manganese-catalyzed hydrosilylation, which can achieve the reduction under milder conditions. thieme-connect.com The resulting primary alcohol, 3-(3-methylpiperazin-1-yl)propan-1-ol, can serve as a precursor for further transformations, such as oxidation to the corresponding aldehyde or conversion into alkyl halides.

Modifications at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. The nitrogen at position 1 is tertiary, as it is bonded to the propanoic acid chain, while the nitrogen at position 4 (of the parent piperazine ring, adjacent to the methyl group) is secondary. This secondary amine is a key site for derivatization.

The secondary nitrogen atom of the piperazine ring is nucleophilic and can readily undergo alkylation or acylation reactions. N-alkylation is a common method for introducing various alkyl groups onto the piperazine ring. researchgate.net This can be achieved through nucleophilic substitution with alkyl halides (e.g., alkyl iodides or bromides). mdpi.com

To prevent undesired dialkylation of the starting material (if using unsubstituted piperazine), a common strategy involves using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one nitrogen. quora.com However, for this compound, the secondary amine is already differentiated from the tertiary amine, making mono-alkylation more straightforward. Reaction with an alkyl halide in the presence of a base like potassium carbonate can yield the N-alkylated product.

Acylation can be similarly achieved by reacting the secondary amine with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives.

Table 2: Examples of N-Alkylation Reactions This table is illustrative and based on typical reactions for secondary amines in piperazine rings.

Alkylating/Acylating Agent Base/Catalyst Typical Product
Methyl Iodide (CH₃I) Potassium Carbonate (K₂CO₃) 3-(3,4-Dimethylpiperazin-1-yl)propanoic acid
Benzyl (B1604629) Bromide (BnBr) Triethylamine (Et₃N) 3-(4-Benzyl-3-methylpiperazin-1-yl)propanoic acid

Quaternization involves the further alkylation of the tertiary nitrogen atoms to form a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. This process is often referred to as exhaustive alkylation. Both the tertiary nitrogen at position 1 and the newly formed tertiary nitrogen at position 4 (after an initial alkylation step) can potentially be quaternized.

The reaction is typically carried out by treating the piperazine derivative with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide). This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium cation, with the halide serving as the counter-ion. quora.com The resulting piperazinium salts exhibit different solubility and physicochemical properties compared to their neutral precursors. nih.gov

Ring-Opening and Ring-Closing Transformations of the Piperazine Moiety

The piperazine ring is generally stable; however, under specific conditions, it can undergo ring-opening and ring-closing reactions. These transformations are significant for rearranging the core structure of this compound, potentially leading to the formation of different heterocyclic systems or acyclic diamine derivatives.

One conceptual pathway for ring-opening involves the cleavage of one of the carbon-nitrogen bonds. This can be envisioned to occur through strategic derivatization followed by a chemically induced cleavage. For instance, N-acylation or N-sulfonylation of the secondary amine could be followed by a reductive cleavage or other ring-opening strategies.

Conversely, ring-closing reactions can be employed to construct the piperazine ring from acyclic precursors, a common strategy in the synthesis of piperazine derivatives. For instance, an intramolecular cyclization of a suitably substituted diamine can lead to the formation of the 3-methylpiperazine core. While this is more relevant to the synthesis of the parent compound, similar strategies could be used to create bicyclic systems by introducing a reactive group that can undergo an intramolecular reaction with the piperazine moiety.

A notable example in the broader context of N-heterocycle chemistry is the Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) mechanism. researchgate.net While extensively studied for electron-deficient systems like pyridines, analogous transformations in piperazine systems, though less common, could be explored under specific activation conditions. researchgate.net

Table 1: Conceptual Ring Transformation Pathways

Transformation Description Potential Reagents/Conditions
Ring-Opening Cleavage of a C-N bond in the piperazine ring to form an acyclic diamine derivative. 1. N-activation (e.g., acylation, sulfonylation)2. Reductive cleavage (e.g., with strong reducing agents)
Ring-Closing Intramolecular cyclization to form or modify the piperazine ring. Starting from an acyclic diamine precursor with appropriate functional groups for cyclization.

| ANRORC-type | Addition of a nucleophile, followed by ring-opening and subsequent ring-closing to yield a rearranged product. | Requires activation of the piperazine ring, potentially through quaternization. researchgate.net |

Introduction of Additional Functional Groups

The structure of this compound allows for the introduction of a wide variety of functional groups at several positions: the secondary nitrogen of the piperazine ring, the carboxylic acid of the propanoic acid side chain, and potentially at the carbon atoms of the piperazine ring through C-H activation, though this is more challenging.

Derivatization of the Secondary Amine:

The secondary amine in the piperazine ring is a primary site for functionalization. Standard reactions for secondary amines can be employed to introduce new substituents.

Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides yields amides.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce substituted alkyl groups.

Derivatization of the Carboxylic Acid:

The propanoic acid moiety provides another handle for chemical modification.

Esterification: Reaction with alcohols under acidic conditions or using coupling agents produces esters.

Amide Formation: Reaction with amines using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can form a wide range of amides. nih.gov This is a common strategy for attaching the molecule to other chemical entities, including peptides. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Table 2: Examples of Functional Group Introduction

Reaction Site Reaction Type Reagents and Conditions Product Class
Secondary Amine Alkylation Alkyl halide, base N-alkylated piperazine
Secondary Amine Acylation Acyl chloride, base N-acylated piperazine (Amide)
Secondary Amine Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-substituted alkyl piperazine
Carboxylic Acid Esterification Alcohol, acid catalyst Ester
Carboxylic Acid Amide Formation Amine, EDC/HOAt Amide

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the regioselectivity and stereoselectivity is a critical aspect of the derivatization of this compound due to the presence of two distinct nitrogen atoms and a chiral center.

Regioselectivity:

The piperazine ring contains a secondary and a tertiary amine. The secondary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine, which is also part of an amino acid-like structure. Therefore, reactions such as alkylation, acylation, and sulfonylation will occur selectively at the secondary nitrogen. This inherent difference in reactivity allows for predictable and controlled functionalization at this position without the need for protecting groups in many cases.

Stereoselectivity:

The compound exists as a racemate unless a specific enantiomer, (R)- or (S)-3-(3-methylpiperazin-1-yl)propanoic acid, is used as the starting material. The chiral center is at the 3-position of the piperazine ring.

When derivatizing the chiral form of this molecule, it is crucial to consider whether the reaction conditions will affect the stereochemical integrity of this center. Reactions at the secondary amine or the carboxylic acid are unlikely to cause racemization at the C3 position. However, reactions that involve harsh conditions or could lead to the formation of an intermediate where the C3 proton is acidic could potentially lead to epimerization.

In the synthesis of derivatives where new stereocenters are created, diastereoselectivity becomes an important consideration. The existing stereocenter at C3 can influence the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as diastereoselective induction. For example, the addition of a prochiral group to the secondary amine could lead to the formation of two diastereomers in unequal amounts. The degree of diastereoselectivity will depend on the nature of the reactants, reagents, and reaction conditions. The use of chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of such reactions.

Table 3: Selectivity in Derivatization Reactions

Selectivity Type Description Key Considerations
Regioselectivity Preferential reaction at one of the two nitrogen atoms. The secondary amine is the more nucleophilic and less sterically hindered site, leading to high regioselectivity in most electrophilic addition reactions.

| Stereoselectivity | Preservation of the existing stereocenter and control over the formation of new stereocenters. | Reaction conditions should be mild enough to avoid racemization. The existing chiral center can induce the formation of one diastereomer over another in subsequent reactions. |

Applications of 3 3 Methylpiperazin 1 Yl Propanoic Acid As a Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Heterocyclic Scaffolds

There is no specific information in the reviewed literature detailing the use of 3-(3-Methylpiperazin-1-yl)propanoic acid as a precursor for synthesizing other heterocyclic scaffolds. While piperazine (B1678402) derivatives are foundational in creating more complex molecules like piperazinones or polycyclic structures through methods like manganese(III) acetate-mediated radical cyclizations, specific examples originating from the 3-methyl-substituted propanoic acid derivative are not documented. dicp.ac.cnnih.gov The synthesis of chiral piperazines often starts from α-amino acids or involves asymmetric hydrogenation to create versatile, optically pure intermediates for further elaboration. rsc.orgdicp.ac.cn

Utilization in Peptide Mimetic Chemistry

No specific research findings were identified that describe the utilization of This compound in peptide mimetic chemistry. The design of peptidomimetics often involves incorporating constrained cyclic structures to mimic the turns and folds of natural peptides. Chiral piperazines and related heterocycles, such as those derived from L-proline, can serve this purpose by creating rigid bicyclic structures that emulate dipeptide conformations. rsc.org However, the application of this specific compound in that capacity has not been reported.

Application in the Development of Novel Catalytic Systems (e.g., chiral catalysts)

There are no documented instances of This compound being applied in the development of novel catalytic systems. The development of chiral catalysts is a significant area of research, with a focus on creating enantiomerically pure molecules. Chiral piperazine derivatives can be synthesized and incorporated into ligands for asymmetric catalysis, but the specific propanoic acid derivative is not mentioned in this context. dicp.ac.cn

Integration into Polymer Synthesis and Material Science Research

No research was found detailing the integration of This compound into polymer synthesis or material science. In principle, bifunctional molecules like this could be used as monomers or modifying agents in polymer chemistry. However, there are no specific studies or patents demonstrating this application.

Advanced Analytical Methodologies for Research on 3 3 Methylpiperazin 1 Yl Propanoic Acid

Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 3-(3-Methylpiperazin-1-YL)propanoic acid, various chromatographic techniques are employed to assess purity by separating it from starting materials, by-products, and degradation products, as well as to resolve its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode used for the analysis of piperazine (B1678402) derivatives. unodc.org

Detailed research findings indicate that the separation is typically achieved on octadecyl silica (B1680970) (C18) columns. unodc.org The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to control the retention and peak shape of the polar, basic piperazine moiety and the acidic carboxylic acid group. Gradient elution is frequently employed to ensure the efficient separation of impurities with a wide range of polarities. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which provides information about the analyte's absorbance spectrum and helps in peak identification and purity assessment. For compounds lacking a strong chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be utilized. Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, specific, and linear over a desired concentration range.

Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives

Parameter Typical Conditions Purpose
Column Reversed-phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) Provides separation based on hydrophobicity.
Mobile Phase A Phosphate or Acetate Buffer (e.g., pH 3-7) Controls ionization of acidic and basic groups to improve peak shape.
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the compound from the column.
Elution Mode Gradient Allows for the separation of compounds with a wide range of polarities.
Flow Rate 0.8 - 1.2 mL/min Standard flow for analytical scale columns.
Column Temp. 25 - 40 °C Optimizes separation efficiency and reduces viscosity.
Detection UV/DAD (e.g., 210-240 nm) Quantifies the analyte based on UV absorbance.

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. researchgate.net Due to the low volatility and polar nature of the carboxylic acid and secondary amine functionalities in this compound, direct GC analysis is challenging. The high temperatures of the GC inlet can lead to thermal degradation.

Therefore, derivatization is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. semanticscholar.org The carboxylic acid group can be esterified (e.g., to its methyl or ethyl ester), and the piperazine nitrogens can be acylated. This process not only increases volatility but can also improve chromatographic peak shape and detection sensitivity. Following derivatization, the compound can be separated on a capillary column, often with a mid-polarity stationary phase, and detected using a Flame Ionization Detector (FID). While applicable, the need for a separate derivatization step makes GC less direct than HPLC for this particular compound.

The presence of a stereocenter at the 3-position of the methylpiperazine ring means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and the determination of enantiomeric excess (e.e.) are critical. mdpi.com Chiral chromatography is the most widely used method for this purpose. nih.gov

This separation can be achieved through two main approaches:

Indirect Method: The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov

Direct Method: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). nih.gov This is the more common and convenient approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for separating a wide range of chiral compounds and are frequently used for this purpose. mdpi.com The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is critical for achieving optimal separation. The determination of e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

CSP Type Chiral Selector Example Typical Applications
Polysaccharide-based Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) Broad applicability for a wide range of racemates, including those with amine and acid groups. mdpi.com
Pirkle-type N-(3,5-dinitrobenzoyl)-phenylglycine Effective for compounds capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions. nih.gov
Macrocyclic antibiotic Teicoplanin, Vancomycin Useful for chiral acids and amines.

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Separation of chiral drugs in reversed-phase mode. nih.gov |

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling definitive structural confirmation and highly sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in modern analytical research. They combine the powerful separation capabilities of chromatography with the high selectivity and sensitivity of mass spectrometry.

For this compound, LC-MS is the preferred method. semanticscholar.org After separation by HPLC, the analyte enters the mass spectrometer, typically using an Electrospray Ionization (ESI) source, which is well-suited for polar and ionizable molecules. In positive ion mode, the compound can be readily detected as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment this parent ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint for unambiguous identification. nih.gov This technique is also highly quantitative, allowing for the detection of the compound at very low concentrations (ng/mL or pg/mL levels), which is essential for trace analysis. nih.gov

GC-MS can also be used, following the necessary derivatization as described in section 7.1.2. The mass spectrum obtained from GC-MS, typically using Electron Ionization (EI), provides detailed structural information from the extensive fragmentation patterns, which can be compared against spectral libraries for identification. nih.gov

Table 3: Typical Mass Spectrometry Parameters for Piperazine Derivative Analysis

Technique Parameter Typical Setting Purpose
LC-MS Ionization Source Electrospray Ionization (ESI), Positive Mode Generates protonated molecular ions [M+H]⁺ for polar, basic compounds.
Analyzer Triple Quadrupole (QqQ) or Orbitrap QqQ is excellent for quantification (MRM mode); Orbitrap provides high-resolution accurate mass data for formula confirmation.
Fragmentation Collision-Induced Dissociation (CID) Generates characteristic product ions for structural confirmation (MS/MS).
GC-MS Ionization Source Electron Ionization (EI) Produces extensive, reproducible fragmentation patterns for library matching.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly couples HPLC separation with NMR spectroscopy. semanticscholar.org This allows for the acquisition of detailed structural information, such as ¹H and ¹³C NMR spectra, from compounds as they elute from the HPLC column, eliminating the need for laborious offline fraction collection and purification. globalresearchonline.net

For a novel compound like this compound, LC-NMR can be invaluable for definitive structure elucidation, especially for identifying process impurities or degradation products. mdpi.com The technique can be operated in several modes:

On-flow mode: NMR spectra are acquired continuously as the eluent flows through the NMR probe. This is suitable for obtaining basic information on major components. globalresearchonline.net

Stopped-flow mode: The HPLC flow is stopped when the peak of interest is inside the NMR flow cell, allowing for the acquisition of more sensitive and complex 1D and 2D NMR experiments (e.g., COSY, HSQC) over time. globalresearchonline.net

LC-SPE-NMR: Peaks are trapped onto individual solid-phase extraction (SPE) cartridges after separation. The cartridges are then dried, and the analytes are eluted with a deuterated solvent directly into the NMR for analysis. This mode offers the highest sensitivity and avoids issues with solvent suppression from protonated mobile phases. mdpi.com

LC-NMR provides unambiguous structural information, including the connectivity of atoms and stereochemical details, making it a definitive tool for in-situ structural analysis. nih.gov

Potentiometric and Conductometric Titrations for Acid-Base Properties in Research

Potentiometric and conductometric titrations are fundamental techniques for determining the acid-base properties of ionizable compounds like this compound. These methods provide critical data on the dissociation constants (pKa values) of the functional groups, which govern the compound's charge and reactivity at a given pH.

Potentiometric Titration

Potentiometric titration involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added. For a compound with multiple ionizable groups, the titration curve of pH versus the volume of titrant added will show multiple inflection points, each corresponding to the neutralization of a specific acidic or basic center.

This compound has three such centers: the carboxylic acid group (-COOH) and the two nitrogen atoms of the piperazine ring. In a fully protonated state (at very low pH), the molecule carries a positive charge. Titrating with a strong base (e.g., NaOH) leads to the sequential deprotonation of these groups.

First Equivalence Point: The most acidic proton on the carboxylic acid group is neutralized first.

Second Equivalence Point: The proton on the nitrogen atom at position 4 of the piperazine ring is subsequently removed.

Third Equivalence Point: Finally, the proton on the nitrogen adjacent to the methyl group (position 2) is neutralized.

The pKa value for each group corresponds to the pH at the midpoint of each buffering region on the titration curve. Studies on similar structures, such as 2-methylpiperazine (B152721) and other N-substituted piperazines, provide a basis for estimating the expected pKa values. uregina.ca

Illustrative Acid Dissociation Constants (pKa) for this compound

pKa₁ pKa₂ pKa₃ Assigned Functional Group
~4.5 ~5.5 ~9.5 Carboxylic Acid (-COOH), Piperazine Nitrogen (N-4), Piperazine Nitrogen (N-2)

Note: These values are illustrative and based on typical ranges for the respective functional groups and data from structurally related piperazine derivatives. Actual experimental values may vary.

Conductometric Titration

Conductometric titration measures the change in electrical conductivity of a solution during the addition of a titrant. The conductivity depends on the concentration and ionic mobility of the ions present. The principle relies on the replacement of ions with different ionic conductivities during the neutralization reaction.

When titrating a solution of the hydrochloride salt of this compound with NaOH, the highly mobile hydrogen ions (H⁺) are replaced by less mobile sodium ions (Na⁺), causing an initial decrease in conductivity. As the carboxylic acid and then the protonated piperazine groups are neutralized, the conductivity changes in a manner characteristic of the formation and consumption of different ionic species. The equivalence points are determined graphically by the intersection of the different linear segments of the titration curve. This method is particularly useful for dilute solutions where potentiometric methods may be less precise.

Capillary Electrophoresis for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. It is exceptionally well-suited for the analysis of charged and polar compounds, offering high resolution, minimal sample consumption, and rapid analysis times.

For this compound, its amphoteric nature (possessing both acidic and basic groups) makes CE an ideal analytical tool. The net charge of the molecule is highly dependent on the pH of the background electrolyte (BGE), which allows for fine-tuning of the separation.

At low pH (e.g., pH < 4): The carboxylic acid group is protonated (neutral), while both piperazine nitrogens are protonated, resulting in a net positive charge. The compound will migrate as a cation.

At intermediate pH (e.g., pH ~7): The carboxylic acid is deprotonated (negative), while the piperazine nitrogens are protonated (positive), forming a zwitterion. The net charge is near zero, and migration is minimal.

At high pH (e.g., pH > 10): The carboxylic acid is deprotonated, and the piperazine nitrogens are deprotonated, resulting in a net negative charge. The compound will migrate as an anion.

Method development in CE involves optimizing parameters such as the BGE composition and pH, applied voltage, and capillary temperature. For instance, a study on the separation of chlorophenylpiperazine (B10847632) isomers utilized a BGE containing phosphoric acid at pH 2.5, demonstrating the effectiveness of acidic conditions for analyzing piperazine derivatives. nih.gov

Furthermore, the presence of a chiral center at the 3-position of the piperazine ring means that this compound exists as a pair of enantiomers. CE is a powerful technique for chiral separations. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the BGE, diastereomeric complexes are formed with the enantiomers. These complexes have different electrophoretic mobilities, enabling their separation into two distinct peaks.

Illustrative Capillary Electrophoresis Method Parameters for Analysis

Parameter Condition for Achiral Analysis Condition for Chiral Analysis
Capillary Fused Silica (50 µm i.d., 50 cm effective length) Fused Silica (50 µm i.d., 50 cm effective length)
Background Electrolyte (BGE) 25 mM Phosphate Buffer 25 mM Phosphate Buffer with 15 mM β-cyclodextrin
pH 3.0 3.0
Applied Voltage +25 kV +25 kV
Temperature 25 °C 25 °C
Detection UV at 214 nm UV at 214 nm

Note: These parameters are illustrative and represent a typical starting point for method development based on established CE methods for similar compounds. nih.govnih.gov

Environmental and Green Chemistry Research Associated with the Compound

Investigation of Biodegradation Pathways and Products in Environmental Systems

There is no specific research detailing the biodegradation pathways of 3-(3-Methylpiperazin-1-YL)propanoic acid. Studies on the parent compound, piperazine (B1678402), suggest that it has low biodegradability, which may imply that the piperazine ring in the target compound is also recalcitrant to microbial degradation. researchgate.net

However, some microorganisms have demonstrated the ability to degrade piperazine. A bacterium identified as Paracoccus sp. TOH has been shown to utilize piperazine as a sole source of carbon, nitrogen, and energy. While the precise metabolic pathway for this compound is unstudied, the degradation of the piperazine moiety would likely be a critical step. For piperazine itself, a potential degradation pathway has been proposed based on the identification of metabolic intermediates.

In addition to biodegradation, abiotic degradation processes may play a role. Studies on aqueous piperazine used in carbon dioxide capture have investigated its thermal degradation and oxidation. utexas.edu At elevated temperatures (135 to 175 °C), thermal degradation proceeds, leading to the formation of products such as N-formylpiperazine, ammonium (B1175870), and N-(2-aminoethyl) piperazine. utexas.edu Oxidation, catalyzed by metal ions like copper, can also occur, yielding products including ethylenediamine, carboxylate ions, and amides. utexas.edu These findings suggest that under certain environmental conditions (e.g., industrial wastewater treatment, high temperatures), the piperazine ring of this compound could undergo similar transformations.

Table 1: Potential Degradation Products of the Piperazine Moiety

Degradation ProcessPotential ProductsReference
Thermal DegradationN-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine utexas.edu
Oxidation (Cu2+ catalyzed)Ethylenediamine, Carboxylate ions, Amides utexas.edu
Bacterial Degradation (Paracoccus sp. TOH)Metabolic intermediates (unspecified in abstract)

Research on Ecotoxicological Impacts from a Mechanistic Chemistry Perspective

Specific ecotoxicological data for this compound are not available. The potential environmental risk is therefore estimated by looking at data for piperazine and other derivatives.

The Government of Canada has characterized the ecological risk of piperazine and concluded that there is a low risk of harm to the environment. canada.ca Piperazine is expected to partition to water if released and is not stable in air. canada.ca However, many heterocyclic pharmaceuticals are recognized as emerging contaminants, and experiments have shown that some are "very toxic" to freshwater species. mdpi.com

From a mechanistic perspective, the toxicity of piperazine derivatives can be varied. Piperazine itself has low acute toxicity but can cause neurotoxic effects, possibly through antagonism of GABA receptors. europa.euindustrialchemicals.gov.au A significant concern with secondary amines like piperazine is the potential for in-vivo formation of N-nitrosamines, such as N-mononitrosopiperazine and N,N'-dinitrosopiperazine, which are known to be mutagenic and carcinogenic in rodents. europa.eu This raises the possibility that this compound could also form nitrosamines under relevant environmental or biological conditions.

Furthermore, studies on certain recreational piperazine designer drugs have demonstrated hepatotoxicity in rat hepatocytes, which was linked to the up-regulation of key enzymes involved in cholesterol biosynthesis. nih.gov This indicates a potential mechanism of toxicity for some piperazine derivatives that involves disruption of lipid metabolism. nih.gov

Table 2: Summary of Toxicological Information for Piperazine and its Derivatives

EndpointFindingCompound ClassReference
Ecological RiskLow risk of harm to the environmentPiperazine canada.ca
Aquatic ToxicityMany heterocyclic pharmaceuticals are "very toxic" to freshwater speciesHeterocyclic Pharmaceuticals mdpi.com
NeurotoxicityObserved in humans and animals; may involve GABA receptor antagonismPiperazine europa.euindustrialchemicals.gov.au
CarcinogenicityPotential for formation of carcinogenic N-nitrosaminesPiperazine europa.eu
HepatotoxicityUp-regulation of cholesterol biosynthesis enzymesPiperazine Designer Drugs nih.gov

Sustainable Synthetic Methodologies and Waste Stream Management in Production

While specific green synthesis protocols for this compound have not been published, the broader field of medicinal chemistry has seen significant advances in sustainable methods for synthesizing piperazine derivatives. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Modern green synthetic strategies applicable to piperazine derivatives include:

One-Pot Syntheses: Simplified procedures for preparing monosubstituted piperazines in a one-pot, one-step manner have been developed, avoiding the need for protecting groups. nih.gov

Heterogeneous Catalysis: The use of metal ions supported on polymeric resins as reusable catalysts can shorten reaction times and simplify product purification. nih.gov

Photoredox Catalysis: Organic photoredox catalysts offer a sustainable and green alternative to transition-metal catalysts for C-H functionalization of the piperazine ring. mdpi.com These methods can often be adapted to continuous flow conditions, further enhancing their green credentials. mdpi.com

Green Solvents: A key aspect of green chemistry is the replacement of hazardous solvents. Research in peptide synthesis, for example, has focused on identifying and validating greener solvent alternatives for coupling reactions and purification. unibo.it

Information regarding waste stream management specifically for the production of this compound is not available. In general, for pharmaceutical synthesis, waste management focuses on solvent recycling, recovery and reuse of catalysts, and treatment of aqueous waste streams to remove organic compounds and reagents.

Table 3: Examples of Green Chemistry Approaches for Piperazine Derivative Synthesis

MethodologyGreen Chemistry PrincipleReference
One-Pot, One-Step SynthesisAtom Economy, Reduce Derivatives nih.gov
Reusable Heterogeneous CatalysisCatalysis nih.gov
Organic Photoredox CatalysisCatalysis, Safer Chemistry mdpi.com
Continuous Flow SynthesisReal-time Analysis, Inherent Safety mdpi.com

Life Cycle Assessment (LCA) Studies for Research and Development Processes

No Life Cycle Assessment (LCA) studies have been published for this compound. An LCA is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal.

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